2,3-Dichloro-4-nitropyridine
Overview
Description
2,3-Dichloro-4-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2Cl2N2O2. It is characterized by the presence of two chlorine atoms and one nitro group attached to a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Nitropyridines, in general, are known to interact with various biological targets due to their electron-deficient aromatic ring .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, leading to the synthesis of different pyridine derivatives . These derivatives can potentially affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetics of nitropyridines, in general, can be influenced by their chemical structure and the presence of functional groups .
Result of Action
Nitropyridines and their derivatives are known to have various biological activities, which can lead to different molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that nitropyridines, a class of compounds to which 2,3-Dichloro-4-nitropyridine belongs, can undergo various reactions with different biomolecules . For instance, they can react with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .
Cellular Effects
It is known that nitropyridines can have various effects on cells, depending on their specific structures and the types of cells they interact with .
Molecular Mechanism
It is known that the reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Temporal Effects in Laboratory Settings
It is known that nitropyridines can be synthesized in a two-step reaction .
Metabolic Pathways
It is known that nitropyridines can be involved in various reactions, including reactions with ammonia and amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-nitropyridine typically involves the nitration of 2,3-dichloropyridine. One common method includes the reaction of 2,3-dichloropyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequently employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Reduction Reactions: The primary product is 2,3-dichloro-4-aminopyridine.
Oxidation Reactions: Products vary based on the specific oxidizing agent and conditions used.
Scientific Research Applications
2,3-Dichloro-4-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-5-nitropyridine
- 2,4-Dichloro-3-nitropyridine
- 2,6-Dichloro-4-nitropyridine
Uniqueness
2,3-Dichloro-4-nitropyridine is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of chlorine and nitro groups imparts distinct reactivity and properties compared to other nitropyridine derivatives. For example, the position of the nitro group influences the compound’s reactivity in substitution and reduction reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,3-dichloro-4-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-4-3(9(10)11)1-2-8-5(4)7/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAXIALVXRHOOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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